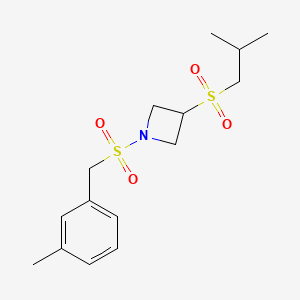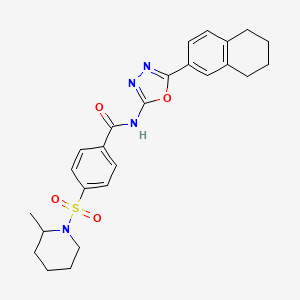
3-Iodo-5-méthylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-methylpyridazine is an organic compound with the molecular formula C5H5IN2. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is notable for its iodine and methyl substituents at the 3 and 5 positions, respectively. It has a molecular weight of 220.01 g/mol and appears as a powder with a melting point of 68-72°C .
Applications De Recherche Scientifique
3-Iodo-5-methylpyridazine has diverse applications in scientific research:
Mécanisme D'action
Target of Action
It is known that pyridazinone derivatives, a group to which 3-iodo-5-methylpyridazine belongs, have been found to inhibit calcium ion influx , which is crucial for various cellular processes including muscle contraction, neurotransmitter release, and cell growth.
Mode of Action
It is known that pyridazinone derivatives can inhibit calcium ion influx . This suggests that 3-Iodo-5-methylpyridazine might interact with its targets to modulate calcium ion channels, thereby affecting the intracellular calcium levels and subsequent cellular processes.
Biochemical Pathways
Given its potential role in inhibiting calcium ion influx , it can be inferred that it may impact pathways related to calcium signaling. Calcium signaling plays a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth.
Result of Action
Given its potential role in inhibiting calcium ion influx , it can be inferred that it may affect various cellular processes that are regulated by calcium signaling, such as muscle contraction, neurotransmitter release, and cell growth.
Analyse Biochimique
Biochemical Properties
3-Iodo-5-methylpyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with deiodinases, which are enzymes involved in the activation and deactivation of thyroid hormones . These interactions are crucial for maintaining thyroid hormone homeostasis in the body. Additionally, 3-Iodo-5-methylpyridazine can form hydrogen bonds and π-π stacking interactions due to its pyridazine ring structure, which can influence its binding affinity with target biomolecules .
Cellular Effects
The effects of 3-Iodo-5-methylpyridazine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with deiodinases can modulate thyroid hormone levels, thereby affecting metabolic rates and energy expenditure . Furthermore, 3-Iodo-5-methylpyridazine can impact the expression of genes involved in metabolic pathways, leading to changes in cellular function and metabolism .
Molecular Mechanism
At the molecular level, 3-Iodo-5-methylpyridazine exerts its effects through several mechanisms. It can bind to specific enzymes and proteins, leading to either inhibition or activation of their functions. For instance, its interaction with deiodinases can result in the activation or inactivation of thyroid hormones, which in turn affects gene expression and metabolic processes . Additionally, the compound’s ability to form hydrogen bonds and π-π stacking interactions enhances its binding affinity with target biomolecules, thereby influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-5-methylpyridazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Iodo-5-methylpyridazine is relatively stable under controlled conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to modulate cellular functions over extended periods .
Dosage Effects in Animal Models
The effects of 3-Iodo-5-methylpyridazine vary with different dosages in animal models. At lower doses, the compound has been observed to modulate metabolic pathways without causing significant adverse effects . At higher doses, it can lead to toxic effects, including disruptions in thyroid hormone levels and metabolic imbalances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
3-Iodo-5-methylpyridazine is involved in several metabolic pathways. It interacts with enzymes such as deiodinases, which play a crucial role in the metabolism of thyroid hormones . These interactions can influence metabolic flux and the levels of various metabolites in the body. Additionally, the compound’s effects on gene expression can lead to changes in the activity of metabolic pathways, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Iodo-5-methylpyridazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound’s ability to form hydrogen bonds and π-π stacking interactions can influence its binding affinity with transporters and proteins, thereby affecting its distribution within the cell .
Subcellular Localization
The subcellular localization of 3-Iodo-5-methylpyridazine is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, its interaction with deiodinases can lead to its localization in the endoplasmic reticulum, where these enzymes are predominantly found . This localization is essential for the compound’s role in modulating thyroid hormone levels and metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methylpyridazine typically involves the iodination of 5-methylpyridazine. One common method includes the reaction of 5-methylpyridazine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained between 0-25°C to ensure selective iodination at the 3-position .
Industrial Production Methods: While specific industrial production methods for 3-Iodo-5-methylpyridazine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-5-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are employed in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products:
Substitution Reactions: Products include 3-azido-5-methylpyridazine or 3-thio-5-methylpyridazine.
Coupling Reactions: Products are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Pyridazine: The parent compound without the iodine and methyl substituents.
Pyridazinone: A derivative with a keto group at the 3-position, known for its broad spectrum of biological activities.
3-Bromo-5-methylpyridazine: Similar to 3-Iodo-5-methylpyridazine but with a bromine atom instead of iodine.
Uniqueness: 3-Iodo-5-methylpyridazine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in coupling reactions and improve its interaction with biological targets compared to its bromine or chlorine analogs .
Propriétés
IUPAC Name |
3-iodo-5-methylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-2-5(6)8-7-3-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBPUUXVMMBKOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702869-07-5 |
Source


|
| Record name | 3-iodo-5-methylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396177.png)


![1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2396182.png)
![(8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B2396183.png)





![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2396194.png)
